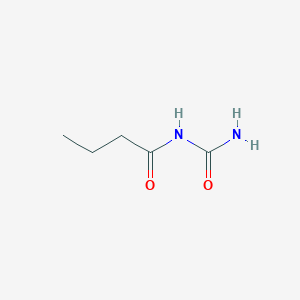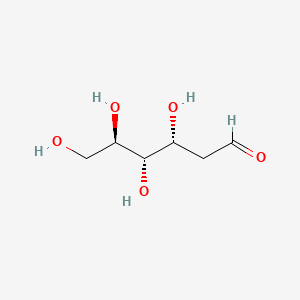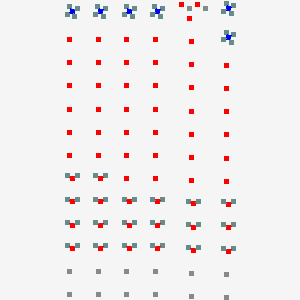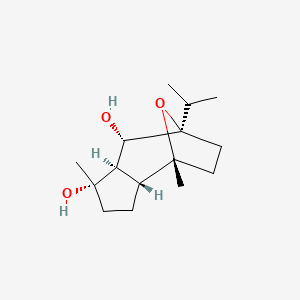
1,3,7,9-Tetrachlorodibenzo-P-dioxin
Descripción general
Descripción
1,3,7,9-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin compound with the molecular formula C₁₂H₄Cl₄O₂. It is a member of the dioxin family, which are known for their environmental persistence and potential toxicity. This compound is structurally characterized by two benzene rings connected by two oxygen atoms, with four chlorine atoms attached at positions 1, 3, 7, and 9.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,7,9-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. One common synthetic route involves the reaction of dibenzo-p-dioxin with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature processes such as incineration of chlorinated organic compounds. These processes can lead to the unintentional formation of dioxins, including this compound, as by-products. Control measures are implemented to minimize the release of these compounds into the environment.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more chlorinated derivatives or to break down into less toxic compounds.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated dioxins.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid are used for dechlorination.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while reduction can produce less chlorinated dioxins.
Aplicaciones Científicas De Investigación
1,3,7,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of dioxins.
Toxicology: Research on its toxic effects helps in understanding the health risks associated with dioxin exposure.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting dioxins in environmental samples.
Bioremediation: Studies on its degradation by microorganisms contribute to the development of bioremediation strategies for contaminated sites.
Mecanismo De Acción
1,3,7,9-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the expression of various genes. This can lead to alterations in cellular processes such as cell growth, differentiation, and immune response. The activation of AhR by dioxins is associated with toxic effects, including carcinogenesis and immunosuppression.
Comparación Con Compuestos Similares
1,3,7,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in terms of structure and toxicity. it is unique in its specific chlorine substitution pattern, which influences its chemical properties and biological activity.
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-P-dioxin (PeCDD): Another highly toxic dioxin with five chlorine atoms.
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin (HxCDD): Contains six chlorine atoms and exhibits similar toxic effects.
Polychlorinated Dibenzofurans (PCDFs): Structurally related compounds with similar toxicological profiles.
Propiedades
IUPAC Name |
1,3,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYHLJVDHUACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074070 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-53-5, 116889-70-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116889-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of dioxins in the process water of kraft pulp mills?
A: Research indicates that while the levels of 2,3,7,8-tetrachlorodibenzofuran (TCDF) in kraft pulp mill process water are relatively low (≤ 0.5 pg/L) [], the presence of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins, including TCDD, can be traced back to different sources. One significant source appears to be the water supply itself, specifically river water carrying agrochemicals contaminated with these dioxins []. This highlights the potential for external contamination and the importance of monitoring water sources in pulp mills.
Q2: How do the findings about TCDD in pulp mill water relate to environmental water quality standards?
A: The study emphasizes the implementation of a new environmental water quality standard in Japan, limiting the concentration of dioxins, including TCDD, to less than 1 pg-TEQ/L []. This highlights the stringent regulations surrounding these compounds due to their high toxicity and potential for bioaccumulation in the environment. Detecting TCDD in pulp mill process water raises concerns about potential discharge into the environment and necessitates the development and implementation of effective treatment methods to meet these standards.
Q3: What is the significance of studying the thermochemical properties of TCDD precursors?
A: Research focusing on the thermochemical properties of stable intermediates involved in TCDD formation, particularly from 2,4,6-trichlorophenol, provides crucial insights into the mechanisms of its generation []. Understanding the energy changes and reaction pathways associated with these intermediates can contribute to developing strategies for minimizing TCDD formation during industrial processes, including those within pulp mills. This knowledge is essential for mitigating the release of this highly toxic compound into the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















